molecular formula C13H10N4 B11741105 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile

2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile

Cat. No.: B11741105
M. Wt: 222.24 g/mol
InChI Key: XOWPPFGMBUWMBZ-UHEWTUPOSA-N
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Description

2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile is a Schiff base compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an amino group, a phenylprop-2-en-1-ylidene group, and a but-2-enedinitrile moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile typically involves the reaction of diaminomaleonitrile with an appropriate aldehyde or ketone. For instance, one common method involves the condensation of diaminomaleonitrile with 4-(N,N-diethylamino)salicylaldehyde under controlled conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile can be compared with other Schiff base compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-3-[[(E)-3-phenylprop-2-enylidene]amino]but-2-enedinitrile

InChI

InChI=1S/C13H10N4/c14-9-12(16)13(10-15)17-8-4-7-11-5-2-1-3-6-11/h1-8H,16H2/b7-4+,13-12?,17-8?

InChI Key

XOWPPFGMBUWMBZ-UHEWTUPOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC(=C(C#N)N)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC(=C(C#N)N)C#N

Origin of Product

United States

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